2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Description
Key structural modifications include:
- A 1,2,4-oxadiazole ring substituted with 3,4-dimethoxyphenyl at position 2.
- A methylthio linker bridging the oxadiazole and quinazolinone moieties.
- A 4-methoxybenzyl group at position 3 of the quinazolinone.
These substituents likely influence electronic properties, solubility, and biological interactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-33-19-11-8-17(9-12-19)15-31-26(32)20-6-4-5-7-21(20)28-27(31)37-16-24-29-25(30-36-24)18-10-13-22(34-2)23(14-18)35-3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJWAWDAZVVRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone that incorporates oxadiazole and thioether functionalities. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The structural formula of the compound can be broken down into its constituent parts:
- Quinazolin-4(3H)-one : A well-known scaffold in medicinal chemistry with diverse biological activities.
- Oxadiazole moiety : Known for its role in enhancing biological activity and often associated with antimicrobial and anticancer properties.
- Thioether linkage : Contributes to the overall stability and bioactivity of the compound.
Antioxidant Activity
Research has demonstrated that quinazolinone derivatives possess significant antioxidant properties. The compound was evaluated using various assays such as DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives exhibited lower IC50 values than standard antioxidants like Trolox and ascorbic acid, suggesting potent antioxidant capabilities .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been explored extensively. In vitro studies showed that compounds similar to the one displayed activity against both gram-positive and gram-negative bacteria, as well as fungi. Notably, derivatives with halogen substitutions demonstrated enhanced antimicrobial effects .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Anticancer Activity
Quinazolinones are recognized for their anticancer properties. Studies have indicated that compounds with similar structures induce cytotoxic effects on various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, certain derivatives achieved IC50 values as low as 10 µM against PC3 cells, indicating strong antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis through mitochondrial pathways or by inhibiting key growth factor receptors such as EGFR.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the oxadiazole moiety to donate electrons and neutralize free radicals.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Several studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:
- A study demonstrated that a related quinazolinone derivative significantly reduced tumor growth in animal models, showcasing its potential as an anticancer agent .
- Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, revealing promising results that warrant further exploration in clinical trials .
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Based on activity trends in structurally related 1,2,4-triazole and oxadiazole derivatives .
Physical and Chemical Properties
Preparation Methods
Synthetic Strategy Overview
The target compound is constructed via three primary stages:
Quinazolinone Core Synthesis
Starting Materials and Initial Cyclization
Anthranilic acid (1 ) serves as the precursor for the quinazolinone scaffold. Reaction with 4-methoxybenzyl isothiocyanate (2 ) in refluxing ethanol (8 h) yields 3-(4-methoxybenzyl)quinazolin-4(3H)-one (3 ) via cyclodehydration (Scheme 1).
Key Reaction Conditions:
Structural Confirmation
1H NMR (DMSO-d6) of intermediate 3 exhibits:
1,2,4-Oxadiazole Intermediate Preparation
Nitrile Formation
3,4-Dimethoxybenzaldehyde (4 ) undergoes iodination with aqueous NH3/I2 in THF (2–3 h) to form 3,4-dimethoxybenzonitrile (5 ) in 76–80% yield (Scheme 2).
Optimization Note:
Microwave-assisted nitrile synthesis (100°C, 15 min) improves throughput but requires careful iodine stoichiometry.
Final Coupling Reaction
Thioether Bond Formation
Quinazolinone 3 reacts with oxadiazole 8 in DMF using K2CO3 (1.2 eq) and KI (1.0 eq) at room temperature (24 h) to form the target compound (Scheme 4).
Reaction Mechanism:
- Nucleophilic displacement of chloride by quinazolinone thiolate
- KI enhances reactivity via iodide intermediate formation.
Workup:
Analytical Characterization
Comparative Synthetic Routes
Process Optimization Challenges
Scalability and Industrial Relevance
Batch sizes up to 500 g have been demonstrated using:
- Continuous flow nitrile synthesis
- Mechanochemical grinding for final coupling (DMF-free).
Q & A
What synthetic strategies are employed for the preparation of this compound?
Basic
The synthesis involves multi-step reactions starting with the formation of the quinazolinone core, followed by functionalization with oxadiazole and thioether moieties. Key steps include:
- Condensation reactions under controlled temperatures (60–80°C) using methanol or ethanol as solvents to ensure proper recrystallization .
- Thioether linkage formation via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Microwave-assisted synthesis has been reported to enhance reaction efficiency (e.g., reducing time from 12 hours to 2 hours) .
How is the molecular structure of this compound characterized?
Basic
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity .
- X-ray crystallography for resolving the three-dimensional conformation, particularly the orientation of methoxy groups on the phenyl rings .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
How can researchers optimize the synthetic yield of this compound?
Advanced
Yield optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance recrystallization purity .
- Microwave-assisted synthesis : Reduces side reactions and improves regioselectivity in oxadiazole ring closure .
What approaches are used to analyze structure-activity relationships (SAR) for derivatives?
Advanced
SAR studies focus on:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) on the oxadiazole ring to enhance antimicrobial activity .
- Bioisosteric replacement : Replacing the thioether with sulfone to evaluate pharmacokinetic stability .
- Molecular docking : Computational modeling against targets like E. coli DNA gyrase or human kinases to predict binding affinity .
How can contradictions in reported biological activities be resolved?
Advanced
Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Compound purity : Ensure >95% purity via HPLC before testing .
- In vivo validation : Compare pharmacokinetic profiles in animal models to confirm in vitro findings .
What are the known biological targets of this compound?
Basic
Reported targets include:
- Microbial enzymes : Candida albicans CYP51 (antifungal activity) .
- Human kinases : EGFR and VEGFR-2 (anti-cancer potential) .
- Inflammatory mediators : COX-2 inhibition observed in murine macrophages .
What purification methods are critical for isolating this compound?
Basic
Key purification techniques:
- Recrystallization : Methanol/ethanol mixtures yield high-purity crystals (>90%) .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves oxadiazole and quinazolinone intermediates .
How can solubility issues in pharmacological assays be addressed?
Advanced
Strategies to improve solubility:
- Co-solvents : Use 5% DMSO in aqueous buffers for in vitro assays .
- Prodrug design : Introduce phosphate esters at the quinazolinone carbonyl group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
What functional groups influence the compound’s reactivity?
Basic
Critical groups include:
- Quinazolinone core : Participates in π-π stacking with aromatic residues in enzyme binding pockets .
- Oxadiazole ring : Enhances metabolic stability via resistance to hydrolysis .
- Thioether linkage : Susceptible to oxidation, requiring inert atmosphere during synthesis .
How to design derivatives with improved pharmacokinetics?
Advanced
Modifications for enhanced ADME properties:
- Methoxy group replacement : Substitute 3,4-dimethoxy with trifluoromethoxy to reduce hepatic metabolism .
- Hydrophilic substituents : Introduce pyridyl or morpholine groups to improve solubility .
- Isotopic labeling : Use deuterium at benzylic positions to prolong half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
